molecular formula C20H15ClN4O B5172706 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B5172706
M. Wt: 362.8 g/mol
InChI Key: IWVNIAZRSWHCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, also known as TCBZ, is a chemical compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. TCBZ belongs to the class of benzotriazole derivatives, which have been found to exhibit various biological activities including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and disrupts the normal cell division process. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been found to exhibit low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is its high potency against cancer cells, which allows for the use of lower concentrations in lab experiments. However, 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has poor solubility in water and requires the use of organic solvents for in vitro studies. In addition, the mechanism of action of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood, which limits its potential use as a therapeutic agent.

Future Directions

Future research on 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide should focus on elucidating its mechanism of action and identifying potential drug targets. The development of more soluble analogs of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide could also improve its efficacy and reduce the need for organic solvents in lab experiments. In addition, the use of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in combination with other anti-cancer agents could enhance its therapeutic potential and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-amine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in high yield and purity.

Scientific Research Applications

The potential anti-cancer activity of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been extensively studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has also been shown to inhibit tumor growth in animal models of breast cancer and colon cancer.

properties

IUPAC Name

3-chloro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-10-18-19(24-25(23-18)16-8-3-2-4-9-16)12-17(13)22-20(26)14-6-5-7-15(21)11-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNIAZRSWHCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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